molecular formula C12H21N3O2S2 B6324203 Biotin-Cysteamine CAS No. 99938-68-8

Biotin-Cysteamine

Cat. No.: B6324203
CAS No.: 99938-68-8
M. Wt: 303.4 g/mol
InChI Key: LXWINLMLFGLKCY-QXEWZRGKSA-N
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Description

Biotin-Cysteamine is a compound that combines biotin, a water-soluble B-vitamin, with cysteamine, a small aminothiol derived from the degradation of coenzyme A Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism Cysteamine, on the other hand, is known for its antioxidant properties and its role in treating cystinosis, a rare genetic disorder

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-Cysteamine typically involves the conjugation of biotin with cysteamine through a series of chemical reactions. One common method is the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, allowing it to react with the amine group of cysteamine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to prevent the degradation of the sensitive thiol group in cysteamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple biotin and cysteamine, ensuring high yield and purity. The process typically includes purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Biotin-Cysteamine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.

    Reduction: Disulfides formed from oxidation can be reduced back to thiols.

    Substitution: The amine group in cysteamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Biotin-Cysteamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-Cysteamine involves the individual properties of biotin and cysteamine:

    Biotin: Acts as a coenzyme for carboxylases, facilitating the transfer of carboxyl groups in metabolic reactions.

    Cysteamine: Functions as an antioxidant, reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Biotin-Cysteamine can be compared with other similar compounds, such as:

This compound stands out due to its dual functionality, combining the metabolic benefits of biotin with the antioxidant properties of cysteamine, making it a unique and versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWINLMLFGLKCY-QXEWZRGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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